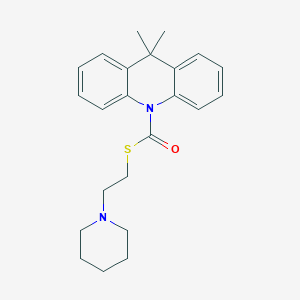
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester is a Drug / Therapeutic Agent.
Applications De Recherche Scientifique
Chemiluminescence and Photophysics
Chemiluminescent Properties : The chemiluminescent (CL) properties of similar acridinium compounds have been investigated, focusing on their reactivity in various solvents and the influence of substituents on their reaction kinetics. The study highlights the potential of these compounds for use in CL systems with applications in analytical chemistry (Krzymiński et al., 2010).
Photophysical Studies : Research on compounds like 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN) sheds light on their photophysical properties, making them relevant in the development of organic light-emitting diodes (OLEDs) and other photonics applications (Marian, 2016).
Synthesis and Structural Analysis
Synthetic Methodologies : Several studies have been conducted on the synthesis of acridinium compounds and their derivatives, providing insights into effective methodologies for producing these compounds, which are useful in various scientific research fields (Kobayashi et al., 2013).
Structural Characterization : Investigations into the structural aspects of similar acridine/acridinium derivatives, including crystal structure and Hirshfeld surface analysis, are critical for understanding their chemical behavior and potential applications in materials science and molecular engineering (Wera et al., 2016).
Biomedical Research Applications
Neuroprotection Studies : Research on related compounds, such as dimethyl-carbamic acid esters with piperidinyl structures, has been conducted in the context of neuroprotection and treatment strategies for Alzheimer's disease, demonstrating the potential biomedical applications of these compounds (Lecanu et al., 2010).
Substrate Studies for Enzymes : Studies on N-methylpiperidine esters as acetylcholinesterase substrates reveal their reactivity in biological systems, highlighting their potential use in neurobiological research and drug development (Kilbourn et al., 1998).
Propriétés
Numéro CAS |
38025-48-8 |
|---|---|
Nom du produit |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester |
Formule moléculaire |
C23H28N2OS |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H28N2OS/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24/h4-7,10-13H,3,8-9,14-17H2,1-2H3 |
Clé InChI |
MUEIFLNWIQFGIU-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



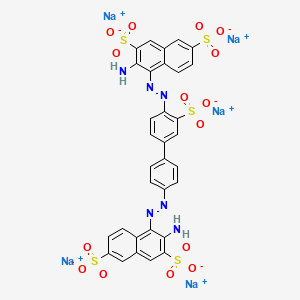
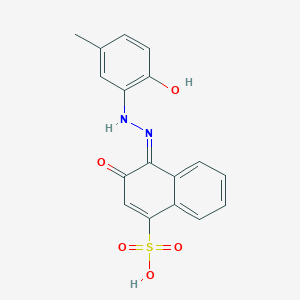
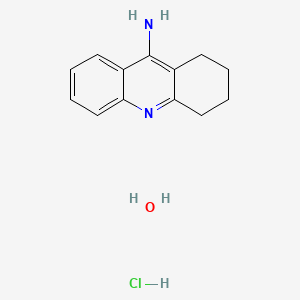
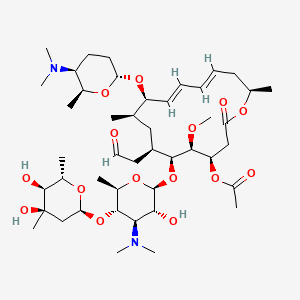
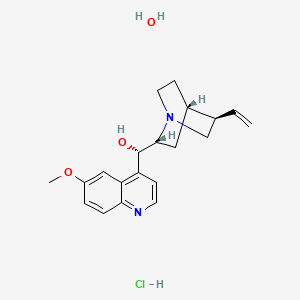
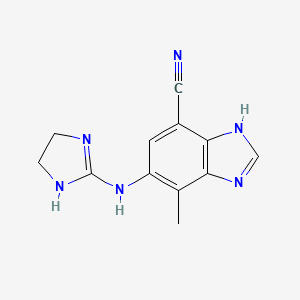
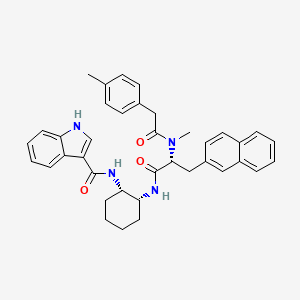
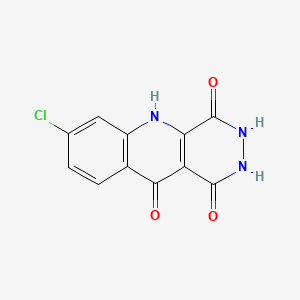
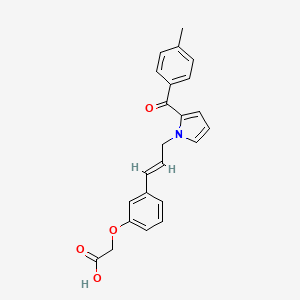
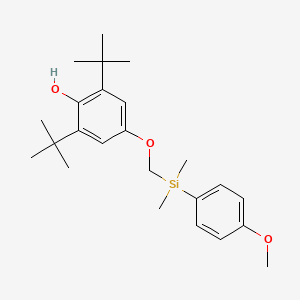
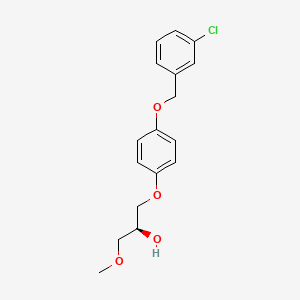
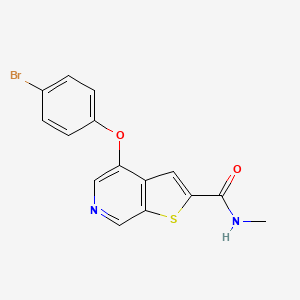
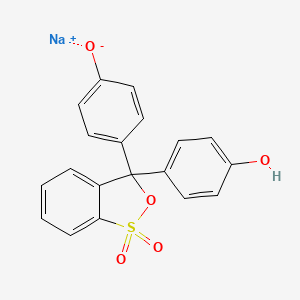
![3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B1663836.png)